![molecular formula C17H17N5OS2 B2681461 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034244-18-1](/img/structure/B2681461.png)
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound that contains several heterocyclic rings, including an imidazo[2,1-b]thiazole ring and a thiadiazole ring . These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
While the specific synthesis route for this compound is not provided, compounds with similar structures are typically synthesized through the reaction of 2-aminothiazoles with α-halocarbonyl compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may contribute to the compound’s potential biological activity .
Scientific Research Applications
Antitubercular Drug Development
The compound is being investigated as a potential backup to the antitubercular drug pretomanid (PA-824). The research focuses on the synthesis of 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]-thiazoles and related -oxazoles .
Treatment of Neglected Tropical Diseases
The compound shows interesting activity against Chagas disease, a neglected tropical disease. The nitroimidazothiazoles were found to be more effective than the nitroimidazooxazoles .
Leishmania Infantum Inhibitory Activity
The compound has been identified as having a common pharmacophoric pattern for Leishmania infantum inhibitory activity. The presence of the imidazole and oxazole rings in the compound structure is linked to this activity .
PI3K Inhibitors for Inflammatory Diseases
The compound is part of the novel 2,3-dihydroimidazo[1,2-c]quinazoline class of PI3K inhibitors. These inhibitors are being explored for the treatment of inflammatory diseases .
Anticancer and Antiviral Drugs
Derivatives of the compound’s ring system, imidazo[2,1-b][1,3]thiazole, are known to have a broad range of pharmaceutical applications as anticancer and antiviral drugs .
Radiosensitizers
The compound is being studied as a potential radiosensitizer. Radiosensitizers are agents that sensitize tumor cells towards radiation, enhancing the effectiveness of radiotherapy .
Safety and Hazards
properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS2/c1-2-5-13-15(25-21-20-13)16(23)18-12-7-4-3-6-11(12)14-10-22-8-9-24-17(22)19-14/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGOXUMWXYNTRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.